molecular formula C10H11N B1330622 5,7-Dimethyl-1H-indole CAS No. 54020-53-0

5,7-Dimethyl-1H-indole

Cat. No. B1330622
CAS RN: 54020-53-0
M. Wt: 145.2 g/mol
InChI Key: DVHNMQQXLMOZKB-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activity. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The methylation at the 5 and 7 positions on the indole ring can influence the chemical and physical properties of the compound, as well as its reactivity and potential applications in various fields such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of indole derivatives can be complex due to the need for regioselective reactions. A new short synthesis route for 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which are structurally related to 5,7-Dimethyl-1H-indole, has been developed from Martius Yellow. This synthesis involves key steps such as iodination, 5-exo-trig aryl radical-alkene cyclization, and carboxylation, which are efficient and regioselective . Although this paper does not directly discuss 5,7-Dimethyl-1H-indole, the methods used could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial in determining their chemical behavior. For instance, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was characterized using X-ray single crystal diffraction. The analysis of the crystal structure through Hirshfeld surface and 2D fingerprint plots revealed various short intermolecular interactions, which are important for understanding the compound's stability and packing in the solid state . These techniques could be applied to 5,7-Dimethyl-1H-indole to gain insights into its molecular structure.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. The condensation reaction described in the synthesis of a bromo-indole derivative is an example of how indoles can be modified to create new compounds. Although the specific chemical reactions of 5,7-Dimethyl-1H-indole are not detailed in the provided papers, the reactivity of the indole core can be inferred from related studies. Indoles typically participate in electrophilic substitution reactions at the 3-position and nucleophilic substitutions at the 2-position.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be deduced from spectroscopic, thermal, and computational analyses. The bromo-indole derivative mentioned earlier was characterized using spectroscopic and thermal tools, showing good thermal stability up to 215°C . Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide information on electronic spectra and molecular orbital energy levels, which are relevant for understanding the electronic properties of the compound. Additionally, the molecular electrostatic potential map can highlight electrophilic and nucleophilic regions, which are useful for predicting reactivity patterns. These methods could be employed to analyze the properties of 5,7-Dimethyl-1H-indole.

Scientific Research Applications

Synthesis and Functionalization

5,7-Dimethyl-1H-indole, a variant of the indole nucleus, is a key structural component in a variety of biologically active compounds. Indoles have been extensively studied for over a century, leading to the development of numerous synthesis methods like Fisher indole synthesis, Gassman synthesis, and Bischler indole synthesis. Palladium-catalyzed reactions have become particularly important in the last few decades, offering efficient pathways to synthesize and functionalize indoles with applications in producing fine chemicals, pharmaceuticals, and agrochemical intermediates (Cacchi & Fabrizi, 2005).

Spectroscopic and Structural Analysis

Recent studies have focused on the synthesis of novel indole derivatives and their characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FTIR). These investigations provide insights into molecular structures, bond angles, and lengths, which are crucial for understanding the properties of these compounds. Such research has implications in various fields including pharmaceuticals and materials science (Tariq et al., 2020).

Applications in Medicinal Chemistry

Indole derivatives play a significant role in medicinal chemistry due to their biological activity. For example, research has been conducted on the synthesis of new derivatives of 2,3-dimethylindole and their potential as biologically active compounds. These studies often involve the exploration of novel chemical reactions and the assessment of the biological activity of the synthesized products (Avdeenko, Konovalova & Yakymenko, 2020).

Future Directions

The future directions of research on 5,7-Dimethyl-1H-indole and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. The potential of indole derivatives in drug discovery provides numerous opportunities for future research .

properties

IUPAC Name

5,7-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHNMQQXLMOZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343385
Record name 5,7-Dimethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethyl-1H-indole

CAS RN

54020-53-0
Record name 5,7-Dimethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To solution of 5,7-dimethyl-1H-indole-2,3-dione in tetrahydrofuran at 0° C. was added 1.0 M solution of borane-tetrahydrofuran complex in tetrahydrofuran (40 mL). After stirred at room temperature overnight, a 5% HCl solution was added to the mixture and it was stirred 20 minutes. It was neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. Extracts were dried over magnesium sulfate and evaporated to dryness to afford the title compound as oil.
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Synthesis routes and methods II

Procedure details

To solution of 5,7-dimethyl-1H-indole-2,3-dione in tetrahydrofuran at 0° C. was added 1.0 M solution of borane-tetrahydrofuran complex in tetrahydrofuran (40 mL). After stirred at room temperature overnight, a 5% HCI solution was added to the mixture and it was stirred 20 minutes. It was neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. Extracts were dried over magnesium sulfate and evaporated to dryness to afford the title compound as oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
MF Perez, V Desikan, JA Golen, DR Manke - IUCrData, 2017 - iucrdata.iucr.org
The title compound, C10H9NO2, crystallizes with four molecules in the asymmetric unit. The molecules are all near planar, with the non-H atoms possessing mean deviations from …
Number of citations: 5 iucrdata.iucr.org
J Ezquerra, C Pedregal, C Lamas… - The Journal of …, 1996 - ACS Publications
Upon reaction with IPy 2 BF 4 , 4-substituted anilines give regioselectively the corresponding o-iodoanilines in nearly quantitative yield, in a process that can be carried out on a …
Number of citations: 261 pubs.acs.org
JP Cao, XY Zhao, K Morishita, XY Wei… - Bioresource technology, 2010 - Elsevier
Pyrolysis of sewage sludge was performed at 500C and a sweeping gas flow rate of 300cm 3 /min in a drop tube furnace. Liquid fraction (ie, bio-oil) from the sewage sludge pyrolysis …
Number of citations: 104 www.sciencedirect.com
N Mainolfi, T Ehara, RG Karki, K Anderson… - Journal of medicinal …, 2020 - ACS Publications
The alternative pathway (AP) of the complement system is a key contributor to the pathogenesis of several human diseases including age-related macular degeneration, paroxysmal …
Number of citations: 22 pubs.acs.org
J Stec, OK Onajole, S Lun, H Guo… - Journal of medicinal …, 2016 - ACS Publications
Our team had previously identified certain indolecarboxamides that represented a new chemical scaffold that showed promising anti-TB activity at both an in vitro and in vivo level. …
Number of citations: 146 pubs.acs.org
X Han, Y Yuan, Z Shi - The Journal of Organic Chemistry, 2019 - ACS Publications
Rhodium-catalyzed C7-selective decarbonylative trideuteromethylation of indoles with commercially available Ac 2 O-d 6 via C–H and C–C bond activation has been developed. The …
Number of citations: 26 pubs.acs.org
X Yuan, J Wang, G Zeng, H Huang, X Pei, H Li, Z Liu… - Energy, 2011 - Elsevier
The effect of different organic solvents, such as methanol, ethanol and 1,4-dioxane, on thermochemical liquefaction characteristics of Spirulina (a kind of high-protein microalgae) was …
Number of citations: 163 www.sciencedirect.com
I Ambrogio, S Cacchi, G Fabrizi, A Prastaro - Tetrahedron, 2009 - Elsevier
3-(o-Trifluoroacetamidoaryl)-1-propargylic esters have been used as common synthetic intermediates for the preparation of a variety of 3-unsubstituted 2-substituted indoles. Treating …
Number of citations: 48 www.sciencedirect.com
HN Bramson, J Corona, ST Davis… - Journal of medicinal …, 2001 - ACS Publications
Two closely related classes of oxindole-based compounds, 1H-indole-2,3-dione 3-phenylhydrazones and 3-(anilinomethylene)-1,3-dihydro-2H-indol-2-ones, were shown to potently …
Number of citations: 308 pubs.acs.org
G Shore, S Morin, D Mallik, MG Organ - Chem. Eur. J., 2008 - Citeseer
Microwave irradiation experiments S3 General Procedure for creating the Pd-and Ag-film coating inside of 1180 micron (ID) capillaries S3 Pd film coating S3 Ag film coating (the “silver-…
Number of citations: 1 citeseerx.ist.psu.edu

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